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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
off-target kinase inhibition of CC-930 (Tanzisertib).

Frequently Asked Questions (FAQS)

Q1: What is the primary target of CC-930 and what are its known off-targets?

Al: CC-930 is a potent inhibitor of c-Jun N-terminal kinases (JNKSs), with high affinity for all
three isoforms (JNK1, JNK2, and JNK3).[1][2][3] Its primary known off-target is the Epidermal
Growth Factor Receptor (EGFR). In a screening against 240 kinases, EGFR was the only non-
MAP kinase that was inhibited by more than 50% at a 3 UM concentration of CC-930.[1] The
development of CC-930 was discontinued due to adverse effects, including elevated liver
enzymes, which may be linked to its off-target activities.[4]

Q2: | am observing a cellular phenotype that is inconsistent with JNK inhibition. Could this be
an off-target effect?

A2: It is possible that the observed phenotype is due to the inhibition of an off-target kinase,
such as EGFR, or other unknown off-targets. To investigate this, we recommend a multi-step
approach:

o Dose-Response Analysis: Titrate CC-930 to the lowest effective concentration that inhibits
JNK signaling without causing the unexpected phenotype. This can help to distinguish
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between on-target and off-target effects that may occur at higher concentrations.

o Use a Structurally Different JNK Inhibitor: Compare the cellular effects of CC-930 with
another JNK inhibitor that has a different chemical structure. If the phenotype is only
observed with CC-930, it is more likely to be an off-target effect.

o Rescue Experiment: Perform a rescue experiment by overexpressing a drug-resistant
mutant of INK. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is
likely an off-target effect.

Q3: How can | proactively assess the selectivity of CC-930 in my experimental system?

A3: To proactively determine the selectivity of CC-930, we recommend performing a
comprehensive kinase selectivity profile. This can be achieved by screening CC-930 against a
broad panel of kinases using a cell-free biochemical assay, such as a competition binding
assay or a radiometric kinase assay. Several commercial services offer kinome-wide screening.

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Survival
Effects

e Question: | am using CC-930 to induce apoptosis through JNK inhibition, but I'm observing
unexpected cell survival or even proliferation. What could be the cause?

o Answer: This could be due to the off-target inhibition of EGFR. In some cellular contexts,
EGFR signaling can be pro-apoptotic, and its inhibition could lead to a survival advantage.

o Troubleshooting Steps:

» Confirm JNK Inhibition: First, confirm that JNK signaling is inhibited at the concentration
of CC-930 you are using. This can be done by Western blot analysis of phosphorylated
c-Jun, a direct substrate of JNK.

» Assess EGFR Phosphorylation: Check the phosphorylation status of EGFR (e.g., at
Tyr1068) in your cells with and without CC-930 treatment. A decrease in EGFR
phosphorylation would indicate off-target inhibition.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/product/b1684340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

» Perform a Rescue Experiment: Overexpress a wild-type EGFR in your cells. If the
unexpected survival phenotype is diminished, it suggests the effect is mediated by off-
target EGFR inhibition.

Issue 2: Discrepancy Between Biochemical and Cellular
Assay Results

e Question: The IC50 value of CC-930 in my cell-based assay is significantly higher than the
reported biochemical IC50. Why is this happening?

» Answer: Discrepancies between biochemical and cell-based assays are common and can be
attributed to several factors:

o

Cell Permeability: CC-930 may have poor cell membrane permeability, resulting in a lower
intracellular concentration.

o Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively
remove it from the cell.

o High Intracellular ATP: The high concentration of ATP within cells can compete with ATP-
competitive inhibitors like CC-930, leading to a higher apparent IC50.

o Target Engagement: The level of INK expression and its basal activity in your specific cell
line can influence the observed potency.

o Troubleshooting Steps:

= Verify Target Expression: Confirm the expression of JNK isoforms in your cell line using
Western blot or gPCR.

= Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor
(e.g., verapamil) to see if the potency of CC-930 increases.

= Measure Intracellular Concentration: If possible, use techniques like mass spectrometry
to determine the intracellular concentration of CC-930.

Quantitative Data Summary
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The following table summarizes the known inhibitory activities of CC-930 against its primary
targets and key off-targets.

Kinase Target IC50 (nM) Ki (nM) Notes

JNK1 61 44 +3 Primary Target
INK2 5 6.2+0.6 Primary Target
JNK3 5 N/A Primary Target

Known Off-Target.

EGFR 380 N/A Inhibited >50% at 3
HM.[1]
Related MAP kinase
ERK1 480 N/A .
with lower potency.[1]
Related MAP kinase
p38a 3400 N/A with significantly lower

potency.[1]

Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling via
Competition Binding Assay

This protocol outlines a general procedure for assessing the selectivity of CC-930 against a
large panel of kinases.

Workflow for Kinome-Wide Selectivity Profiling
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Preparation

Prepare Serial Dilutions Prepare Kinase Panel Immobilized ATP-competitive
of CC-930 (e.g., 240 kinases) '‘Bait' Ligand

Competition Binding Assay

Incubate Kinase, CC-930,
and Immobilized 'Bait'

'

Wash to Remove
Unbound Components

Detection & Analysis

Quantify Bound Kinase
(e.g., gPCR, Luminescence)

'

Calculate Percent Inhibition
and Generate Selectivity Profile

Click to download full resolution via product page
Caption: Workflow for assessing kinase selectivity using a competition binding assay.
Materials:

CC-930

A panel of purified recombinant kinases

Immobilized, broad-spectrum kinase inhibitor (bait)

Assay buffer
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o Wash buffer

o Detection reagents (specific to the assay platform, e.g., gPCR-based or luminescence-
based)

e Multi-well plates

Procedure:

Compound Preparation: Prepare a serial dilution of CC-930 in DMSO.

o Assay Plate Preparation: In a multi-well plate, combine the individual kinases from the panel
with the immobilized "bait" ligand in the assay buffer.

o Competition: Add the diluted CC-930 or DMSO (vehicle control) to the wells.

¢ Incubation: Incubate the plate to allow CC-930 to compete with the immobilized ligand for
binding to the kinases.

e Washing: Wash the plate to remove unbound kinases and CC-930.

o Detection: Quantify the amount of kinase bound to the immobilized ligand. The signal will be
inversely proportional to the binding of CC-930.

o Data Analysis: Calculate the percentage of inhibition for each kinase at the tested
concentration of CC-930. Plot the results to generate a kinome selectivity profile.

Protocol 2: Cell-Based Rescue Experiment to Confirm
Off-Target Effects

This protocol describes how to perform a rescue experiment to determine if a cellular
phenotype is due to on-target JNK inhibition or an off-target effect.

Logical Flow of a Rescue Experiment
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Experimental Setup
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Observe Phenotype Observe Phenotype
If phenotype is If phenotype IS
NOT observed|in still observed in
resistant cells resistant cells
Conclusion
< —
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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